molecular formula C88H88N6O2S8 B12832159 Idt-2br

Idt-2br

Cat. No.: B12832159
M. Wt: 1518.2 g/mol
InChI Key: MZMPYGNPOJDPIE-IQSNNJKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .

Chemical Reactions Analysis

Types of Reactions: IDT-2Br undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .

Properties

Molecular Formula

C88H88N6O2S8

Molecular Weight

1518.2 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+

InChI Key

MZMPYGNPOJDPIE-IQSNNJKXSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.